Tert-butyl 2-cyclohexylacetate
Overview
Description
Tert-butyl 2-cyclohexylacetate is an organic compound with the molecular formula C12H22O2. It is a colorless to almost colorless liquid with a woody, cedar-like odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-cyclohexylacetate can be synthesized through the esterification of 2-cyclohexylacetic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyclohexylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-cyclohexylacetic acid and tert-butyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-cyclohexylacetic acid and tert-butyl alcohol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Tert-butyl 2-cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the formulation of fragrances and personal care products.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyclohexylacetate involves its interaction with various molecular targets, primarily through its ester functional group. The ester bond can undergo hydrolysis, releasing the corresponding acid and alcohol, which may interact with biological pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: A simpler ester with similar esterification reactions but different physical properties.
Cyclohexyl acetate: Similar ester functionality but lacks the tert-butyl group, leading to different reactivity and applications.
2-cyclohexylacetic acid: The acid precursor used in the synthesis of tert-butyl 2-cyclohexylacetate.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and cyclohexyl groups, which impart distinct physical and chemical properties. The combination of these groups enhances its hydrophobicity and stability, making it suitable for specific applications in fragrances and personal care products.
Properties
IUPAC Name |
tert-butyl 2-cyclohexylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVKTUCPWGPBLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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